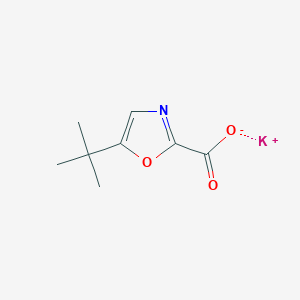

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate

Description

Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate (molecular formula: C₈H₁₀KNO₃) is a potassium salt of a substituted oxazole derivative. The compound features a 1,3-oxazole core, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a tert-butyl group at the 5-position and a carboxylate group at the 2-position . This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

potassium;5-tert-butyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-9-6(12-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDUCSALQUFJPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408957-68-4 | |

| Record name | potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-tert-butyl-1,3-oxazole-2-carboxylate typically involves the reaction of 5-tert-butyl-1,3-oxazole-2-carboxylic acid with a potassium base. One common method is to dissolve the acid in a suitable solvent, such as methanol or ethanol, and then add potassium hydroxide or potassium tert-butoxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration or evaporation of the solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylate derivatives, while reduction can produce various reduced oxazole compounds .

Scientific Research Applications

Oxazole compounds and derivatives, including "Potassium; 5-tert-butyl-1,3-oxazole-2-carboxylate," have various applications, particularly in medicinal chemistry and herbicides .

Herbicides: Oxazole-2-carboxamides exhibit herbicidal activity and can be used to combat undesired plant growth . These compounds show excellent herbicidal activity at low dosages, combined with good selectivity in crops .

Antimicrobial applications: Oxazole derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains . For instance, benzoxazole-5-carboxylate derivatives have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than reference drugs .

Antitumor potential: Trisubstituted oxazole derivatives have shown antitumor potential against cancer cells . Oxazole derivatives have been integrated with combretastatin A-4 to enhance anticancer activity and show antivascular activity . Certain oxazol-5-one derivatives possess activity against prostate and ovarian cancer cell lines .

Synthesis of Oxazoles: Oxazoles can be synthesized from esters and amino alcohols, using manganese catalysis . Various methods exist for synthesizing oxazole derivatives, involving different reagents and conditions . For example, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have been prepared in multiple stages with excellent regioselectivity .

Bioactive Alkaloids: Marine organisms are a source of 1,3-oxazole-containing alkaloids . These alkaloids have shown various biological activities, including fungicidal activity .

Mechanism of Action

The mechanism of action of potassium;5-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (C₄H₃KN₂O₃)

- Structural Differences : Replaces the oxazole ring with a 1,3,4-oxadiazole (two nitrogen atoms and one oxygen).

- Impact: The oxadiazole ring increases electron-deficient character, enhancing hydrogen-bonding capacity and rigidity. The methyl group (vs.

- Molecular Weight : 166.18 g/mol, significantly lower than the target compound (211.25 g/mol) .

Sodium 5-phenyl-1,3-oxazole-2-carboxylate (C₁₀H₆NNaO₃)

- Structural Differences : Substitutes tert-butyl with a phenyl group and potassium with sodium.

- Impact : The aromatic phenyl group enables π-π stacking interactions, useful in supramolecular chemistry. Sodium as the counterion may reduce solubility in polar solvents compared to potassium salts .

- Molecular Weight : 211.15 g/mol, nearly identical to the target compound .

Substituent and Functional Group Variations

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC)

- Structural Differences : Features a chloro substituent at the 4-position and phenyl at the 5-position.

- Conformational studies show stability shifts between gas phase and matrix environments due to steric and electronic effects .

Counterion and Salt Comparisons

Potassium vs. Sodium Salts

- Solubility : Potassium salts generally exhibit higher solubility in water than sodium salts due to smaller ionic radius and stronger ion-dipole interactions. This is critical for applications requiring aqueous-phase reactivity .

- Biological Compatibility : Sodium salts are more prevalent in physiological systems, but potassium variants may offer tailored pharmacokinetic profiles .

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Substituents | Counterion | Notable Properties |

|---|---|---|---|---|---|---|

| Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate | C₈H₁₀KNO₃ | 211.25 | 1,3-oxazole | 5-tert-butyl, 2-COO⁻K | K⁺ | High steric bulk, ionic solubility |

| Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | C₄H₃KN₂O₃ | 166.18 | 1,3,4-oxadiazole | 5-methyl, 2-COO⁻K | K⁺ | Electron-deficient, rigid backbone |

| Sodium 5-phenyl-1,3-oxazole-2-carboxylate | C₁₀H₆NNaO₃ | 211.15 | 1,3-oxazole | 5-phenyl, 2-COO⁻Na | Na⁺ | Aromatic π-stacking capability |

| Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate | C₁₁H₈ClNO₃ | 237.64 | 1,3-oxazole | 4-Cl, 5-phenyl | – | Electrophilic carboxylate site |

Biological Activity

Potassium;5-tert-butyl-1,3-oxazole-2-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring structure allows for interactions with enzymes and receptors in biological systems. This interaction can modulate various pathways, leading to different biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Anticancer Properties

Several studies have focused on the anticancer potential of oxazole derivatives. For example, compounds derived from the oxazole framework have demonstrated cytotoxic effects against various cancer cell lines. In particular, certain derivatives have shown higher potency than established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity of Oxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | |

| 5b | U-937 | 2.41 | |

| This compound | Various Cancer Lines | Varies |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Studies suggest that certain oxazoles can modulate inflammatory responses by regulating cytokine production and immune cell activation. For example, research involving dietary oxazoles indicated their role in modulating inflammation through natural killer T cell-dependent mechanisms .

Case Studies and Research Findings

- Study on Intestinal Inflammation : A study highlighted the role of oxazole derivatives in inducing intestinal inflammation through modulation of lipid antigen presentation by CD1d on intestinal cells. This finding suggests potential implications for inflammatory bowel diseases (IBD) and highlights the need for further exploration into the therapeutic applications of such compounds .

- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that specific oxazole derivatives exhibited potent cytotoxicity against leukemia and breast cancer cell lines. The ability to induce apoptosis in these cells was confirmed through flow cytometry assays, indicating a promising avenue for cancer treatment development .

Q & A

Q. What are the recommended synthetic routes for Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate, and how can structural purity be validated?

The compound can be synthesized via ring-expansion reactions of 2-halo-2H-azirine precursors, as demonstrated for analogous oxazole derivatives. For example, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate was synthesized by refluxing methyl 2-benzoyl-2-chloro-2H-azirine-3-carboxylate in toluene, followed by solvent evaporation . To isolate the potassium salt, a final acid-base reaction with potassium hydroxide may be employed. Structural validation requires FTIR spectroscopy (to confirm ester and oxazole ring vibrations) and NMR (¹H/¹³C) to verify substituent positions and salt formation. X-ray crystallography using SHELXL software is recommended for unambiguous confirmation .

Q. How do computational methods resolve contradictions in structural assignments for oxazole derivatives?

Discrepancies between predicted and experimental spectra (e.g., misassignment of oxazole vs. isoxazole isomers) are resolved by comparing DFT-calculated vibrational frequencies with experimental FTIR data. For example, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate was distinguished from its isoxazole analog by matching computed IR bands to matrix-isolated spectra . This approach is critical for avoiding mischaracterization, especially when synthesizing novel analogs like the potassium salt.

Q. What methodologies are effective for studying photochemical reactivity or thermal stability?

Controlled thermolysis experiments (e.g., reflux in toluene) and photoirradiation in inert matrices can probe decomposition pathways. For instance, azirine precursors undergo ring expansion to oxazoles under thermal stress . Stability studies should include differential scanning calorimetry (DSC) to identify decomposition temperatures and mass spectrometry to track gaseous byproducts. Computational modeling of transition states (e.g., using Gaussian) can predict reaction mechanisms .

Q. How does the tert-butyl group influence electronic properties and ligand efficacy in coordination chemistry?

The electron-donating tert-butyl group enhances steric bulk and stabilizes metal-ligand complexes. For example, oxadiazole-diarylpyrazole derivatives with tert-butyl substituents exhibit high binding affinity for cannabinoid receptors due to optimized hydrophobic interactions . For the potassium salt, natural bond orbital (NBO) analysis can quantify charge distribution, while UV-Vis spectroscopy and cyclic voltammetry assess redox behavior.

Methodological Considerations

Q. How can researchers address discrepancies in vibrational spectra between computational predictions and experimental data?

Adjust the DFT functional (e.g., switch from B3LYP to M06-2X) or basis set (e.g., 6-311++G(d,p) vs. def2-TZVP) to improve agreement. Scaling factors (0.96–0.98) may correct systematic overestimation of vibrational frequencies. For matrix-isolated samples, ensure the computational model accounts for matrix effects (e.g., xenon vs. argon) on conformational populations .

Q. What strategies optimize crystallographic refinement for oxazole salts?

Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and counterions. For the potassium salt, assign anisotropic displacement parameters to the potassium ion and validate via residual electron density maps. High-resolution data (≤ 0.8 Å) is critical for resolving light atoms adjacent to heavy potassium .

Comparative and Functional Studies

Q. How does halogen substitution at the oxazole 4-position alter reactivity compared to the tert-butyl derivative?

Halogenated analogs (e.g., 4-chloro or 4-bromo) exhibit distinct electrophilic reactivity, enabling cross-coupling or nucleophilic substitution. The tert-butyl group, in contrast, directs steric effects and stabilizes radical intermediates. Comparative studies should use Hammett constants (σ) to quantify electronic contributions and kinetic experiments to measure substitution rates .

Q. What role does the potassium counterion play in solubility and bioactivity?

The potassium ion increases water solubility via ionic dissociation, which is advantageous for biological assays. However, it may reduce membrane permeability in cell-based studies. Compare bioavailability with neutral ester analogs (e.g., methyl or ethyl derivatives) using logP measurements and in vitro permeability assays (e.g., Caco-2 monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.